(4-ALLYLPIPERAZINO)(5-METHYL-2-FURYL)METHANONE
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Overview
Description
(4-ALLYLPIPERAZINO)(5-METHYL-2-FURYL)METHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an allyl group attached to the piperazine ring and a furan ring substituted with a methyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ALLYLPIPERAZINO)(5-METHYL-2-FURYL)METHANONE typically involves the reaction of 4-allylpiperazine with 5-methyl-2-furylmethanone. The reaction is carried out in the presence of a suitable solvent, such as N,N-dimethylformamide (DMF), and a base, such as lithium hydride. The reaction mixture is stirred at an elevated temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-ALLYLPIPERAZINO)(5-METHYL-2-FURYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The allyl and furan groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antibacterial activity and has been tested against various bacterial strains.
Medicine: Research is ongoing to explore its potential as a therapeutic agent with mild cytotoxicity.
Industry: It is used in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (4-ALLYLPIPERAZINO)(5-METHYL-2-FURYL)METHANONE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to bacterial enzymes, thereby inhibiting their activity and leading to antibacterial effects . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
(5-METHYL-2-FURYL)METHANOL: A related compound with a similar furan ring structure.
2-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDINE-5-CARBOXAMIDE: Another piperazine derivative with different substituents.
Uniqueness
(4-ALLYLPIPERAZINO)(5-METHYL-2-FURYL)METHANONE is unique due to its specific combination of an allyl group and a methyl-substituted furan ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(5-methylfuran-2-yl)-(4-prop-2-enylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-3-6-14-7-9-15(10-8-14)13(16)12-5-4-11(2)17-12/h3-5H,1,6-10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMQOESMNDCBLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N2CCN(CC2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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